![molecular formula C8H8F3NO2S B2892523 N-[4-(Trifluoromethyl)phenyl]methanesulfonamide CAS No. 50790-32-4](/img/structure/B2892523.png)
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is often used as a reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into other molecules .
Mechanism of Action
Target of Action
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a transparent strong electron-withdrawing p-type dopant . It primarily targets carbon nanotubes .
Mode of Action
The compound acts as a dopant in carbon nanotubes . Dopants are substances that can modify the electrical properties of a material. In this case, this compound enhances the p-type (positive type) conductivity of carbon nanotubes by increasing the number of positive charge carriers.
Biochemical Pathways
It is known to be a reactant for the synthesis of amphoteric alpha-boryl aldehydes and for the enantioselective synthesis of the core ring skeleton of leucosceptroids a-d .
Pharmacokinetics
It is known to be a stable, crystalline, and easy-to-handle compound .
Result of Action
The primary result of the action of this compound is the enhancement of the p-type conductivity of carbon nanotubes . This can have various applications in the field of nanotechnology and electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of aniline with trifluoromethanesulfonic anhydride. The process begins by dissolving aniline in a suitable solvent such as dichloromethane. Trifluoromethanesulfonic anhydride is then added dropwise to the solution at a low temperature, usually around -40°C to -20°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is carried out in large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and high yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various trifluoromethylated derivatives, while oxidation and reduction can lead to different sulfonamide compounds .
Scientific Research Applications
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a trifluoromethyl group and a methanesulfonamide group attached to a phenyl ring, gives it distinct chemical properties that make it valuable in various synthetic applications.
Scientific Research Applications
Chemistry this compound is used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules, enhancing their chemical properties. It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. Its unique structural features make it a valuable tool in the study of biological systems, including enzyme inhibition and protein interactions. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the methanesulfonamide group can form hydrogen bonds with proteins, influencing their activity and function. It has been shown to inhibit enzymes involved in folate synthesis, similar to other sulfonamides, which can be crucial for bacterial growth inhibition. Preliminary studies suggest that it may modulate inflammatory pathways, indicating potential therapeutic uses beyond antibacterial applications.
Medicine Research is ongoing to explore its use in drug development, particularly for its ability to modify pharmacokinetic properties of therapeutic agents.
Industry It is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties. It is also used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances lipophilicity and bioavailability, while the methanesulfonamide group facilitates hydrogen bonding with biological targets. It also exhibits significant antibacterial properties and its unique structure allows it to interact effectively with bacterial enzymes, making it a candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but contains an additional trifluoromethanesulfonyl group.
Trifluoromethanesulfonic anhydride: Used as a reagent in similar reactions but lacks the phenyl group.
N-(Trifluoromethyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of methanesulfonamide.
Uniqueness
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide is unique due to its specific combination of a trifluoromethyl group and a methanesulfonamide group attached to a phenyl ring. This structure imparts distinct chemical properties, making it a valuable reagent in various synthetic applications .
Biological Activity
N-[4-(Trifluoromethyl)phenyl]methanesulfonamide, a compound characterized by its trifluoromethyl group and methanesulfonamide moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is depicted below:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Methanesulfonamide Group : Facilitates hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the methanesulfonamide group can form hydrogen bonds with proteins, influencing their activity and function.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in folate synthesis, similar to other sulfonamides, which can be crucial for bacterial growth inhibition.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, indicating potential therapeutic uses beyond antibacterial applications .
Antimicrobial Properties
This compound exhibits significant antibacterial properties. Its unique structure allows it to interact effectively with bacterial enzymes, making it a candidate for developing new antimicrobial agents. The presence of the trifluoromethyl group significantly enhances its efficacy compared to traditional sulfonamides.
Anti-inflammatory Potential
Research indicates that this compound may also possess anti-inflammatory effects. Studies are ongoing to elucidate the specific pathways through which it exerts these effects, particularly in relation to signaling proteins involved in inflammation.
Comparative Analysis with Similar Compounds
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
- A recent study assessed the antibacterial activity of this compound against various bacterial strains. Results indicated effective inhibition at low concentrations, comparable to established antibiotics.
- Inflammation Modulation :
- Synthesis and Characterization :
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPCHWLFPGVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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